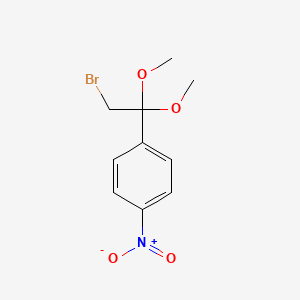
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO4 It is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene typically involves the bromination of 1,1-dimethoxyethane followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-Hydroxy-1,1-dimethoxyethyl)-4-nitrobenzene or 1-(2-Amino-1,1-dimethoxyethyl)-4-nitrobenzene.
Reduction: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-aminobenzene.
Oxidation: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzaldehyde or 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzoic acid.
Scientific Research Applications
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy groups can undergo oxidation or substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Positional isomer with the nitro group at the meta position, affecting its chemical properties and reactivity.
1-(2-Bromo-1,1-dimethoxyethyl)-4-chlorobenzene:
Properties
CAS No. |
828935-07-5 |
|---|---|
Molecular Formula |
C10H12BrNO4 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
1-(2-bromo-1,1-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c1-15-10(7-11,16-2)8-3-5-9(6-4-8)12(13)14/h3-6H,7H2,1-2H3 |
InChI Key |
GREJCBRUFCLPNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)(C1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


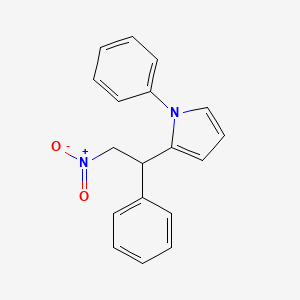
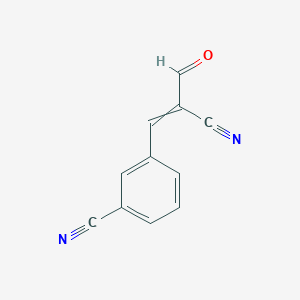
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
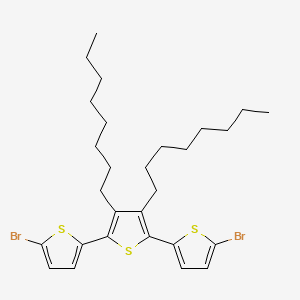
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
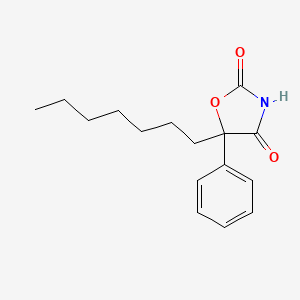
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
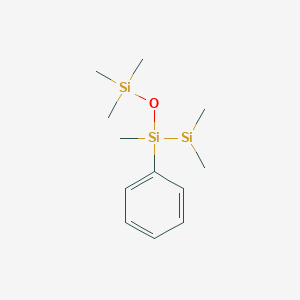

![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

